N,N-diethyl(o-iodophenyl)acetamide

Description

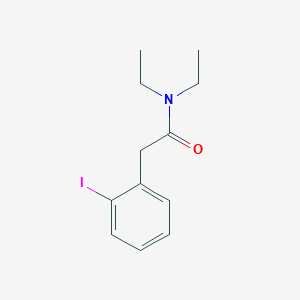

N,N-Diethyl(o-iodophenyl)acetamide is a substituted acetamide featuring a phenyl ring with an iodine atom in the ortho position and two ethyl groups attached to the nitrogen of the acetamide moiety.

- N,N-Diethyl-2-phenylacetamide (lacks iodine; ).

- N-(2-iodophenyl)acetamide (lacks diethyl groups; ).

- N-(4-iodophenyl)acetamide (para-iodo isomer; ).

The iodine atom introduces steric bulk and electronic effects (e.g., inductive withdrawal), while the diethyl groups enhance lipophilicity and alter solubility compared to non-alkylated analogs .

Properties

Molecular Formula |

C12H16INO |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

N,N-diethyl-2-(2-iodophenyl)acetamide |

InChI |

InChI=1S/C12H16INO/c1-3-14(4-2)12(15)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

CFGOQZDHELBIMH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N,N-Diethyl(o-iodophenyl)acetamide* | C₁₂H₁₆INO | 317.17 (estimated) | o-Iodo phenyl, N,N-diethyl acetamide |

| N,N-Diethyl-2-phenylacetamide | C₁₂H₁₇NO | 191.27 | Phenyl, N,N-diethyl acetamide |

| N-(2-iodophenyl)acetamide | C₈H₈INO | 261.06 | o-Iodo phenyl, acetamide |

| N-(4-iodophenyl)acetamide | C₈H₈INO | 261.06 | p-Iodo phenyl, acetamide |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | N,N-diethyl acetamide (no aryl group) |

*Note: Data for this compound is extrapolated from analogs.

Key Observations :

- The iodine atom increases molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., N,N-Diethyl-2-phenylacetamide) .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |

|---|---|---|---|---|

| N,N-Diethyl-2-phenylacetamide | 57–59 | 143 @ 8 Torr | 1.007–1.014 | Lipophilic (diethyl groups) |

| N-(2-iodophenyl)acetamide | Not reported | Not reported | Not reported | Moderate in polar solvents |

| N-(4-iodophenyl)acetamide | Not reported | Not reported | Not reported | Similar to o-iodo isomer |

| N,N-Diethylacetamide | Not reported | Not reported | Not reported | Highly polar, water-miscible |

Key Observations :

- The diethyl groups in N,N-Diethyl-2-phenylacetamide contribute to a lower density (~1.01 g/cm³) and higher lipophilicity compared to non-alkylated analogs .

- Iodinated analogs (e.g., N-(2-iodophenyl)acetamide) likely exhibit lower solubility in aqueous media due to increased molecular weight and halogen hydrophobicity .

Chemical Reactivity and Spectral Data

- This contrasts with para-iodo isomers, where electronic effects are less pronounced .

- Spectral Signatures :

- NMR : The ortho-iodo substituent in N-(2-iodophenyl)acetamide causes deshielding of adjacent protons, leading to distinct splitting patterns in $^1$H NMR (e.g., aromatic protons at δ 7.3–8.0 ppm) .

- IR : The acetamide carbonyl stretch (~1650–1680 cm⁻¹) is consistent across analogs, but iodine's mass affects vibrational modes in Raman spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.